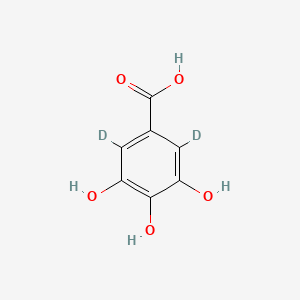

2,6-Dideuterio-3,4,5-trihydroxybenzoic acid

Übersicht

Beschreibung

Gallic acid-d2 is intended for use as an internal standard for the quantification of gallic acid by GC- or LC-MS. Gallic acid is a phenol that has been found in C. sinensis and has diverse biological activities. It scavenges DPPH and hydroxyl radicals in cell-free assays (IC50s = 9.4 and 191 µM, respectively). Gallic acid (1-100 µM) reverses abscisic acid-induced inhibition of hypocotyl growth in A. caudatus seedlings. In vivo, gallic acid (21.8 g/kg) inhibits morpholine- and sodium nitrite-induced adenocarcinoma formation in mice. It also inhibits passive cutaneous anaphylaxis in mice when administered at a dose of 50 mg/kg.

Biologische Aktivität

2,6-Dideuterio-3,4,5-trihydroxybenzoic acid (also known as gallic acid-d2) is a deuterated derivative of gallic acid. Its unique isotopic labeling allows for specific tracking in biological systems, making it a valuable tool for research, particularly in metabolic studies and pharmacological applications. This article explores its biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.

- Molecular Formula : C₇H₄D₂O₅

- Molecular Weight : 170.12 g/mol

- CAS Number : 294660-92-7

- Appearance : White to off-white solid

- Solubility : Slightly soluble in acetonitrile and methanol; slightly soluble in water

Antioxidant Activity

Gallic acid and its derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that gallic acid protects human cells against oxidative damage and shows cytotoxicity against cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of gallic acid derivatives have been well-documented. They inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. This activity is crucial in preventing chronic diseases associated with inflammation .

The biological activity of this compound is largely attributed to its ability to interact with key enzymes and cellular pathways:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that trihydroxybenzoic acids can inhibit CDK activity, which is often dysregulated in cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Transport Mechanisms : The uptake of these compounds into cells is mediated by specific transporters such as SLC5A8. This transporter facilitates the cellular absorption necessary for their biological effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Gallic Acid | C₇H₆O₅ | Parent compound; widely studied for antioxidant properties. |

| Methyl Gallate | C₉H₁₀O₅ | Ester derivative; used as a food additive and preservative. |

| Propyl Gallate | C₁₂H₁₄O₅ | Commonly used as an antioxidant in food preservation. |

| Ellagic Acid | C₁₄H₈O₄ | Formed through oxidative coupling; has anticancer properties. |

| Pyrogallol | C₇H₈O₃ | Product of gallic acid decarboxylation; used in photography and as an antioxidant. |

Case Studies

- Hepatoprotective Activity : A study on gallic acid demonstrated its protective effects against carbon tetrachloride-induced liver damage by reversing physiological and biochemical alterations . This suggests potential hepatoprotective applications for its deuterated form.

- Cancer Cell Proliferation : Investigations into the effects of trihydroxybenzoic acids on colorectal cancer cell lines revealed varying degrees of inhibition on CDK activity and cell growth . These findings underscore the potential for this compound to be explored further in cancer therapy.

Eigenschaften

IUPAC Name |

2,6-dideuterio-3,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)O)O)[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.